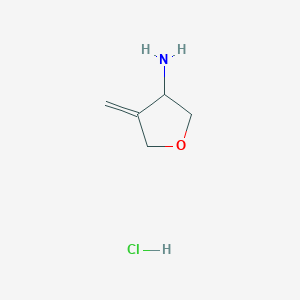

4-Methylideneoxolan-3-amine hydrochloride

Description

Contextualization within Oxolan Chemistry and Heterocyclic Amine Derivatives

4-Methylideneoxolan-3-amine (B2786367) hydrochloride is fundamentally an oxolane derivative. The oxolane ring, a five-membered saturated heterocycle containing one oxygen atom, is more commonly known as tetrahydrofuran (B95107) (THF). amazonaws.comnih.gov This structural motif is a cornerstone in organic chemistry, widely recognized as a versatile aprotic solvent and a precursor to various polymers. amazonaws.comnih.gov The chemistry of oxolane and its derivatives is rich and varied, with the oxygen atom influencing the ring's conformation and reactivity.

The subject compound is also a heterocyclic amine, a vast class of organic molecules that incorporates a nitrogen atom within a ring system. researchgate.net However, in this specific case, the amine group is exocyclic, attached to the oxolan ring. Heterocyclic compounds containing nitrogen are of immense importance in medicinal chemistry and materials science, with a significant number of pharmaceuticals and biologically active compounds featuring these structures. nih.gov The hydrochloride salt form of an amine is a common strategy to improve its stability and solubility in aqueous media, which is often advantageous for both chemical reactions and biological studies.

Significance of 4-Methylideneoxolan-3-amine hydrochloride as a Chemical Entity in Organic Synthesis

The potential significance of this compound in organic synthesis stems from the unique combination of its functional groups. The exocyclic methylene (B1212753) group (a carbon-carbon double bond outside the ring) is a key reactive site. This feature, often referred to as a methylidene group, can participate in a variety of chemical transformations. These include, but are not limited to, addition reactions, cycloadditions, and polymerization reactions. The presence of this reactive handle on a heterocyclic scaffold makes it a valuable building block for the synthesis of more complex molecules.

Furthermore, the primary amine group at the 3-position of the oxolane ring offers another site for chemical modification. Amines are well-known nucleophiles and can undergo a wide array of reactions, such as acylation, alkylation, and condensation with carbonyl compounds to form imines. The proximity of the amine to the stereocenter at the 3-position also introduces the possibility of stereoselective synthesis, a critical aspect in the preparation of chiral molecules, particularly for pharmaceutical applications. The hydrochloride salt can be readily neutralized to liberate the free amine for synthetic transformations.

Overview of Academic Research Areas and Objectives for the Compound

Given the structural characteristics of this compound, several academic research areas and objectives can be envisioned. A primary objective would be the development of efficient and stereoselective synthetic routes to the compound itself. As direct synthetic procedures are not readily found in the literature, this would represent a significant synthetic challenge and a valuable contribution to organic methodology.

A second major area of research would be the exploration of its utility as a synthetic intermediate. Investigations could focus on leveraging the reactivity of both the methylidene and amine functionalities to construct novel and complex molecular frameworks. This could include the synthesis of spirocyclic compounds, fused heterocyclic systems, and polymers with unique properties.

Finally, the potential biological activity of this compound and its derivatives presents a compelling avenue for research. Substituted oxolanes and heterocyclic amines are known to exhibit a wide range of biological activities. Therefore, a key objective would be to synthesize a library of derivatives of the title compound and screen them for potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities. The rigid, three-dimensional structure conferred by the substituted oxolane ring could lead to specific interactions with biological targets.

Interactive Data Table: Structural and Chemical Information

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C5H10ClNO |

| Chemical Class | Heterocyclic Amine, Oxolane Derivative |

| Key Functional Groups | Oxolane (Tetrahydrofuran) Ring, Primary Amine, Exocyclic Methylene Group |

| Form | Hydrochloride Salt |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methylideneoxolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c1-4-2-7-3-5(4)6;/h5H,1-3,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCFCZFUCIFEHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1COCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylideneoxolan 3 Amine Hydrochloride

Retrosynthetic Analysis and Strategic Precursors

A logical retrosynthetic analysis of 4-Methylideneoxolan-3-amine (B2786367) hydrochloride (I) begins with the disconnection of the amine functionality. This leads to the key intermediate, 4-methylideneoxolan-3-one (II), an α,β-unsaturated ketone. The introduction of the amino group can be envisioned through several pathways, including conjugate addition of an amine equivalent or reductive amination of the ketone.

Further disconnection of the 4-methylideneoxolan-3-one (II) can be approached in a few ways. One strategy involves the formation of the exocyclic double bond from a more stable precursor, such as a protected 3-keto-4-hydroxymethyltetrahydrofuran (III). This precursor could be synthesized from commercially available starting materials through a series of cyclization and functional group interconversion steps. An alternative approach involves the construction of the tetrahydrofuran (B95107) ring with the methylidene group already in place or introduced at an early stage.

Key Strategic Precursors:

| Precursor No. | Chemical Name | Rationale |

| II | 4-Methylideneoxolan-3-one | Direct precursor for amination reactions. |

| III | Protected 3-keto-4-hydroxymethyltetrahydrofuran | Stable precursor for the introduction of the exocyclic methylene (B1212753) group. |

Development and Optimization of Synthetic Routes

The development of a robust synthetic route to 4-Methylideneoxolan-3-amine hydrochloride hinges on the efficient synthesis of the key intermediate, 4-methylideneoxolan-3-one, and the subsequent stereocontrolled introduction of the amine group.

A plausible multi-step synthesis could commence from a readily available chiral starting material, such as a derivative of lactic or malic acid, to establish the stereochemistry at C3. A sequence of reactions involving alkylation, cyclization, and oxidation would lead to a protected 4-methyltetrahydrofuran-3-one. The introduction of the exocyclic methylene group could then be achieved through a Wittig-type reaction or by elimination from a corresponding 4-hydroxymethyl or 4-halomethyl derivative.

Once the key enone intermediate (II) is obtained, the amine group can be introduced. One common method is the conjugate addition (aza-Michael reaction) of a suitable nitrogen nucleophile, such as ammonia (B1221849) or a protected amine, to the α,β-unsaturated system. libretexts.orgorganic-chemistry.org This would be followed by the reduction of the resulting enolate to afford the desired 3-amino product. nih.gov The final step would involve the formation of the hydrochloride salt.

Catalysis can play a crucial role in enhancing the efficiency and selectivity of the synthesis. For the cyclization step to form the tetrahydrofuran ring, acid or base catalysis can be employed. organic-chemistry.org In the amination step, various catalysts can be utilized to promote the conjugate addition. For instance, Lewis acids can activate the enone system, making it more susceptible to nucleophilic attack. nih.gov

Reductive amination of the ketone in 4-methylideneoxolan-3-one (II) offers another catalytic route. organic-chemistry.orgwikipedia.org This one-pot reaction involves the formation of an imine intermediate in the presence of an amine, followed by its reduction using a suitable reducing agent, often in the presence of a catalyst. nih.gov This approach can be highly efficient and avoids the isolation of the intermediate imine.

Controlling the stereochemistry at the C3 position is a critical aspect of the synthesis. If a racemic synthesis is performed, chiral resolution of the final product or an intermediate would be necessary. However, a more elegant approach is to employ a stereoselective synthesis.

This can be achieved by:

Using a chiral starting material: As mentioned earlier, starting from a chiral pool material like lactic acid can set the stereochemistry early in the synthesis.

Asymmetric catalysis: Chiral catalysts can be used in the amination step to induce enantioselectivity. For example, chiral organocatalysts or metal complexes have been successfully used in asymmetric aza-Michael additions to cyclic enones. nih.gov

Substrate-controlled diastereoselective reactions: If the substrate already contains a chiral center, it can direct the stereochemical outcome of subsequent reactions.

A patent for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid highlights methods for achieving high optical purity, which could be adapted for this synthesis. google.com

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry can be integrated into the synthesis of this compound to minimize its environmental impact. mdpi.comnih.gov

Potential Green Chemistry Approaches:

| Principle | Application |

| Atom Economy | Employing catalytic reactions and addition reactions (e.g., conjugate addition) that incorporate most of the atoms from the reactants into the final product. |

| Use of Safer Solvents | Replacing hazardous solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids where possible. rsc.org |

| Catalysis | Utilizing catalytic reagents over stoichiometric ones to reduce waste and improve efficiency. africanjournalofbiomedicalresearch.com |

| Energy Efficiency | Exploring microwave-assisted or flow chemistry conditions to reduce reaction times and energy consumption. |

| Renewable Feedstocks | Investigating the use of bio-based starting materials for the synthesis. rsc.orgresearchgate.net |

Scale-up Considerations and Process Chemistry Investigations

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors. pharmtech.com

Key Scale-up Challenges and Considerations:

| Factor | Consideration |

| Reagent Cost and Availability | Ensuring that all starting materials and reagents are commercially available in large quantities and at a reasonable cost. |

| Safety | Identifying and mitigating potential hazards associated with the reagents, intermediates, and reaction conditions. |

| Process Robustness | Developing a process that is reproducible and provides consistent yield and purity. This involves optimizing reaction parameters such as temperature, pressure, and reaction time. |

| Purification | Establishing an efficient and scalable method for the purification of the final product, such as crystallization, to avoid chromatography which is often not feasible on a large scale. |

| Waste Management | Developing a strategy for the safe disposal or recycling of waste streams generated during the synthesis. |

Chemical Reactivity and Derivatization of 4 Methylideneoxolan 3 Amine Hydrochloride

Mechanistic Studies of Reaction Pathways

Detailed mechanistic studies specifically on 4-methylideneoxolan-3-amine (B2786367) hydrochloride are not extensively documented in publicly available literature, suggesting it may be a novel or sparsely researched compound. However, the reaction pathways can be inferred from studies of analogous compounds containing 3-aminotetrahydrofuran (B1273345) scaffolds and molecules with exocyclic double bonds.

Theoretical studies, such as those employing Density Functional Theory (DFT), could elucidate the mechanisms of potential reactions. For instance, in cycloaddition reactions involving the methylidene group, DFT calculations can help determine whether the reaction proceeds via a concerted or stepwise mechanism, and can predict the stereochemical outcomes. Similarly, for functional group transformations of the amine, computational models can predict the most likely sites of reaction and the transition state energies for different pathways.

Experimental mechanistic investigations would likely involve techniques such as kinetic studies to determine reaction orders, isotopic labeling to track the movement of atoms, and the use of spectroscopic methods like NMR to identify reaction intermediates. For example, in a potential ring-opening reaction, labeling the oxygen atom of the oxolane ring could confirm the mechanism of cleavage.

Functional Group Transformations Involving the Amine Moiety

The primary amine group is a versatile functional handle for a variety of transformations. The free amine, obtained after neutralization of the hydrochloride salt, can act as a potent nucleophile.

Acylation: The amine can be readily acylated to form amides using various acylating agents. This is a common strategy for protecting the amine group or for introducing new functional groups. nih.gov The reaction typically proceeds via nucleophilic acyl substitution. A range of acylating agents can be employed, from simple acid chlorides and anhydrides to more specialized reagents. arkat-usa.orgorganic-chemistry.org

| Acylating Agent | Product | Reaction Conditions |

| Acetyl chloride | N-(4-methylideneoxolan-3-yl)acetamide | Base (e.g., triethylamine), aprotic solvent |

| Acetic anhydride (B1165640) | N-(4-methylideneoxolan-3-yl)acetamide | Base or acid catalyst, neat or in solvent |

| Benzoyl chloride | N-(4-methylideneoxolan-3-yl)benzamide | Base (e.g., pyridine), CH2Cl2 |

Alkylation: Alkylation of the amine can lead to secondary or tertiary amines. This can be achieved using alkyl halides, although over-alkylation to form quaternary ammonium (B1175870) salts can be a competing reaction. Reductive amination, involving reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.

Arylation: The introduction of an aryl group onto the amine nitrogen can be accomplished through methods like the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple the amine with an aryl halide. organic-chemistry.org Copper-catalyzed N-arylation reactions are also a viable alternative. These reactions are pivotal in medicinal chemistry for the synthesis of complex amine derivatives. nih.gov

| Arylating Agent | Catalyst/Conditions | Product |

| Iodobenzene | Pd(OAc)2, P(t-Bu)3, NaOt-Bu | N-phenyl-4-methylideneoxolan-3-amine |

| 4-Chlorotoluene | CuI, L-proline, K2CO3, DMSO | N-(4-methylphenyl)-4-methylideneoxolan-3-amine |

While the amine nitrogen itself undergoes nucleophilic attack on electrophiles, the term "electrophilic and nucleophilic substitutions" in the context of the amine moiety typically refers to reactions where the amine influences substitutions on an aromatic ring attached to it, which is not present in the parent compound. However, the amine can direct reactions on other parts of the molecule.

The free amine can also be converted into other functional groups. For instance, diazotization with nitrous acid could potentially lead to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents, although this reaction is more common for aromatic amines. For aliphatic amines like this one, diazotization can lead to a complex mixture of products, including alcohols and rearranged species.

Reactions Involving the Methylidene and Oxolan Ring Systems

The exocyclic double bond and the tetrahydrofuran (B95107) ring offer additional avenues for chemical modification.

The methylidene group can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes. mdpi.com This would lead to the formation of spirocyclic compounds, where a new six-membered ring is fused to the oxolane ring at the 4-position. The stereoselectivity of such reactions would be of significant interest. 1,3-dipolar cycloadditions are also possible with dipoles such as nitrones or azides, which would generate five-membered heterocyclic rings fused to the oxolane core.

| Diene/Dipole | Reaction Type | Product Type |

| Cyclopentadiene | [4+2] Cycloaddition | Spiro[oxolane-4,2'-bicyclo[2.2.1]hept-5'-ene] derivative |

| Isoprene | [4+2] Cycloaddition | Spiro[oxolane-4,1'-cyclohex-3'-ene] derivative |

| Nitrone | 1,3-Dipolar Cycloaddition | Spiro[oxolane-4,5'-isoxazolidine] derivative |

The oxolane (tetrahydrofuran) ring is generally stable under many reaction conditions. However, it can be opened under strongly acidic conditions or with certain Lewis acids. nih.govnih.govdocumentsdelivered.comrsc.org For example, treatment with a strong acid in the presence of a nucleophile could lead to cleavage of one of the C-O bonds. The presence of the nearby amine and methylidene groups could influence the regioselectivity of such a ring-opening reaction.

Rearrangement reactions are also a possibility, particularly under acidic or thermal conditions. For instance, acid-catalyzed rearrangement might involve protonation of the ether oxygen, followed by ring cleavage and subsequent rearrangement of the resulting carbocationic intermediate. Photochemical conditions could also potentially induce rearrangements. rsc.org The specific products of such reactions would be highly dependent on the reaction conditions and the stability of the intermediates formed.

Development of Novel Chemical Entities through Derivatization

The chemical structure of 4-Methylideneoxolan-3-amine hydrochloride offers reactive sites amenable to derivatization, facilitating the synthesis of novel chemical entities. The primary amine group is the principal site of chemical modification due to the high nucleophilicity of the nitrogen atom's lone pair of electrons. libretexts.org This reactivity allows for the formation of a wide array of derivatives through reactions with various electrophilic reagents. msu.edumsu.edu

Standard derivatization strategies for primary amines, such as acylation, alkylation, and sulfonylation, are applicable to 4-Methylideneoxolan-3-amine. Acylation involves the reaction of the amine with acylating agents like acid chlorides or anhydrides to form amides. msu.edu Alkylation, typically with alkyl halides, leads to the formation of secondary and tertiary amines, and potentially quaternary ammonium salts with further reaction. vanderbilt.edu Sulfonylation with sulfonyl chlorides yields stable sulfonamides, a common functional group in medicinal chemistry. msu.edu

The presence of the exocyclic methylene (B1212753) group introduces an additional site of potential reactivity. While the primary amine is generally more nucleophilic, the double bond can undergo electrophilic addition reactions under certain conditions. Furthermore, the stability of the exocyclic methylene group should be considered during derivatization, as some reaction conditions, such as catalytic hydrogenation, could lead to its reduction. mdpi.com

The derivatization of the primary amine in 4-Methylideneoxolan-3-amine can be strategically employed to modulate its physicochemical properties, such as lipophilicity, solubility, and basicity. These modifications are fundamental in the development of new chemical entities with tailored characteristics.

Below is a table summarizing potential derivatization reactions for 4-Methylideneoxolan-3-amine.

| Reaction Type | Reagent Class | Example Reagent | Derivative Formed | General Reaction Conditions |

| Acylation | Acid Chloride | Acetyl chloride | N-(4-methylideneoxolan-3-yl)acetamide | Aprotic solvent, often with a non-nucleophilic base |

| Acylation | Acid Anhydride | Acetic anhydride | N-(4-methylideneoxolan-3-yl)acetamide | Aprotic solvent, may require gentle heating |

| Alkylation | Alkyl Halide | Methyl iodide | 4-methylidene-N-methyloxolan-3-amine | Polar solvent, often with a base to neutralize HX |

| Reductive Amination | Aldehyde/Ketone | Acetone | N-isopropyl-4-methylideneoxolan-3-amine | Reducing agent (e.g., NaBH₃CN), controlled pH |

| Sulfonylation | Sulfonyl Chloride | Benzenesulfonyl chloride | N-(4-methylideneoxolan-3-yl)benzenesulfonamide | Aqueous base or aprotic solvent with a tertiary amine base |

| Isocyanate Addition | Isocyanate | Phenyl isocyanate | 1-(4-methylideneoxolan-3-yl)-3-phenylurea | Aprotic solvent, typically at room temperature |

This table presents theoretical derivatization reactions based on the known reactivity of primary amines.

Strategies for Protecting Group Manipulation

In the context of multi-step organic synthesis involving this compound, the strategic use of protecting groups for the primary amine is crucial. Protecting groups are temporarily installed to mask the reactivity of the amine, preventing it from undergoing undesired reactions while transformations are carried out at other sites of the molecule. masterorganicchemistry.comchemistrytalk.org The choice of a protecting group is dictated by its stability to the reaction conditions of subsequent steps and the ease of its selective removal. masterorganicchemistry.com

Commonly employed protecting groups for primary amines that are applicable to 4-Methylideneoxolan-3-amine include carbamates such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.comacs.org These groups are introduced by reacting the amine with the corresponding acylating agent. masterorganicchemistry.com

The key to a successful protecting group strategy lies in the principle of orthogonality, where different protecting groups can be removed under distinct conditions without affecting each other. acs.org For instance, the Boc group is labile under acidic conditions, the Cbz group is typically removed by catalytic hydrogenation, and the Fmoc group is cleaved by a mild base like piperidine (B6355638). masterorganicchemistry.com This orthogonality allows for the selective deprotection and subsequent reaction of different functional groups within a complex molecule.

When planning a synthetic route involving protected 4-Methylideneoxolan-3-amine, it is also important to consider the stability of the exocyclic methylene group and the tetrahydrofuran ring to the protection and deprotection conditions. For example, the hydrogenolysis conditions used to remove a Cbz group could potentially reduce the exocyclic double bond.

The following table summarizes common protecting groups for primary amines and the strategies for their manipulation.

| Protecting Group | Abbreviation | Reagent for Protection | Protection Conditions | Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Basic or neutral conditions in an organic solvent | Strong acid (e.g., trifluoroacetic acid) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Basic conditions (e.g., NaHCO₃) in a biphasic system | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Basic conditions (e.g., NaHCO₃) in a biphasic system | Mild base (e.g., 20% piperidine in DMF) |

| Tosyl | Ts | p-Toluenesulfonyl chloride (Ts-Cl) | Aqueous base or pyridine | Strong reducing agents (e.g., Na/NH₃) or strong acid |

| Trifluoroacetyl | TFA | Trifluoroacetic anhydride (TFAA) | Aprotic solvent with a base | Mild basic hydrolysis (e.g., K₂CO₃ in methanol (B129727)/water) |

This table provides an overview of common amine protecting groups and their general manipulation strategies.

Spectroscopic and Structural Elucidation of 4 Methylideneoxolan 3 Amine Hydrochloride and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 4-Methylideneoxolan-3-amine (B2786367) hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to gain insight into the molecule's conformation.

The ¹H NMR spectrum of 4-Methylideneoxolan-3-amine hydrochloride is expected to show distinct signals for the protons of the oxolane ring, the methylidene group, and the amine group. The chemical shifts (δ) are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms, as well as the anisotropic effects of the double bond. The protons of the amine group would likely appear as a broad singlet due to exchange with the solvent and quadrupole broadening from the nitrogen atom.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The methylidene carbons would have characteristic chemical shifts in the olefinic region, while the carbons of the oxolane ring would be found in the aliphatic region, with the carbon atoms bonded to the oxygen and nitrogen atoms shifted downfield.

To establish the connectivity between protons and carbons, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, helping to trace the connectivity of the protons on the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 5 |

The oxolane ring of this compound is not planar and can adopt various conformations. NMR techniques, particularly the analysis of coupling constants (J-values) from the ¹H NMR spectrum and Nuclear Overhauser Effect (NOE) experiments, can provide valuable information about the preferred conformation in solution. The magnitude of the vicinal proton-proton coupling constants can be related to the dihedral angles between the protons via the Karplus equation, which can help to determine the ring's pucker. NOE experiments, such as NOESY or ROESY, would show through-space correlations between protons that are close to each other, further aiding in the determination of the three-dimensional structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of 4-Methylideneoxolan-3-amine. This would allow for the calculation of its elemental formula (C₅H₉NO), confirming the identity of the compound with high accuracy. The expected monoisotopic mass for the free base would be calculated and compared with the experimental value.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation of the molecular ion. In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern would provide valuable information about the structure of the molecule, as the bonds would break in predictable ways. For 4-Methylideneoxolan-3-amine, characteristic fragmentation pathways would likely involve the loss of the amine group, cleavage of the oxolane ring, and rearrangements involving the methylidene group. A hypothetical table of expected major fragment ions is provided below.

| m/z | Proposed Fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman effect) occurs at specific frequencies corresponding to the vibrations of the chemical bonds within the molecule.

The IR and Raman spectra of this compound would exhibit characteristic bands for the functional groups present in the molecule. Key expected vibrational modes would include:

N-H stretching vibrations from the amine hydrochloride group, typically appearing as a broad band in the IR spectrum.

C-H stretching vibrations from the aliphatic and olefinic C-H bonds.

C=C stretching vibration from the methylidene group.

C-O and C-N stretching vibrations from the oxolane ring and the amine group, respectively.

CH₂ bending and rocking vibrations .

A table of expected characteristic IR and Raman vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (amine salt) | Stretch | |

| C-H (alkene) | Stretch | |

| C-H (alkane) | Stretch | |

| C=C | Stretch | |

| C-O | Stretch | |

| C-N | Stretch |

By combining the data from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are mathematically analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined with high precision.

In the case of this compound, this analysis would confirm the presence and geometry of the oxolane (tetrahydrofuran) ring, the positioning of the methylidene and amine groups, and the location of the hydrochloride counter-ion. Key structural parameters that would be elucidated include the planarity of the methylidene group, the puckering of the five-membered oxolane ring, and the intramolecular and intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group and the chloride ion, as well as with the ether oxygen.

While specific crystallographic data for this compound is not publicly available, a hypothetical data set based on similar small organic hydrochloride salts and tetrahydrofuran (B95107) derivatives is presented below to illustrate the type of information obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₁₀ClNO |

| Formula Weight | 135.59 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.521 |

| b (Å) | 10.345 |

| c (Å) | 7.890 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 670.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.342 |

This hypothetical data provides a glimpse into the detailed structural insights that X-ray crystallography can offer, confirming the molecular structure and providing a basis for understanding its physical and chemical properties in the solid state.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a prominent chiroptical method used to determine the absolute configuration and conformational features of chiral molecules in solution.

For this compound, the carbon atom to which the amine group is attached (C3) is a stereocenter. Therefore, this compound can exist as a pair of enantiomers, (R)- and (S)-4-Methylideneoxolan-3-amine hydrochloride. CD spectroscopy would be an invaluable tool for distinguishing between these enantiomers and assigning their absolute configurations.

A CD spectrum is obtained by measuring the difference in absorption of left and right circularly polarized light (ΔA) as a function of wavelength. Chiral molecules will exhibit characteristic positive or negative peaks, known as Cotton effects, in their CD spectra. The two enantiomers of a chiral compound will produce mirror-image CD spectra.

The application of CD spectroscopy to this compound would involve dissolving the enantiomerically pure or enriched sample in a suitable solvent and recording its spectrum. The sign and intensity of the observed Cotton effects can then be related to the absolute configuration of the stereocenter. This is often achieved by comparing the experimental spectrum to the spectra of structurally related compounds with known absolute configurations or by comparing it to a theoretically calculated CD spectrum.

While specific experimental CD data for this compound is not available in the literature, a hypothetical table of CD data is presented to illustrate the expected findings. The sign of the Cotton effect would be crucial for the stereochemical assignment.

Hypothetical Circular Dichroism Data for the Enantiomers of this compound

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

|---|---|---|

| (R)-isomer | 215 | +2500 |

In this hypothetical example, the positive Cotton effect at 215 nm is characteristic of the (R)-enantiomer, while the (S)-enantiomer exhibits a negative Cotton effect of equal magnitude at the same wavelength. Such distinct spectral features would allow for the unambiguous assignment of the absolute stereochemistry of this compound.

Theoretical and Computational Chemistry Investigations of 4 Methylideneoxolan 3 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic architecture of 4-Methylideneoxolan-3-amine (B2786367) hydrochloride. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are employed to solve the Schrödinger equation for the molecule, providing detailed information about its electronic energy levels and the spatial distribution of its electrons.

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly crucial. The HOMO represents the region from which an electron is most likely to be donated, indicating the molecule's nucleophilic character. Conversely, the LUMO signifies the region most susceptible to accepting an electron, highlighting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For 4-Methylideneoxolan-3-amine hydrochloride, the protonated amine group is expected to significantly influence the electronic distribution, drawing electron density and lowering the energy of the molecular orbitals. The methylidene group, with its π-system, will also play a critical role in the electronic structure.

Table 1: Calculated Molecular Orbital Energies for this compound (This table contains exemplary data for illustrative purposes)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.5 | Primarily localized on the non-bonding orbitals of the oxygen and nitrogen atoms. |

| LUMO | -1.2 | Predominantly centered on the antibonding π* orbital of the methylidene group. |

| HOMO-1 | -9.8 | Involves σ-bonds of the oxolane ring. |

| LUMO+1 | -0.5 | Associated with the antibonding σ* orbitals of the C-N and C-O bonds. |

Density Functional Theory (DFT) Studies for Energetics and Reactivity Predictions

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate the ground-state electronic structure and to predict various properties, including reaction energies, activation barriers, and global reactivity descriptors. mdpi.com

Global reactivity descriptors, derived from the conceptual DFT framework, provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in understanding the molecule's propensity to participate in chemical reactions. For instance, a high electrophilicity index suggests that the molecule will act as a strong electrophile.

Local reactivity can be assessed through Fukui functions or the dual descriptor, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these analyses would likely pinpoint the nitrogen atom of the amine and the carbon atoms of the methylidene group as key reactive centers.

Table 2: DFT-Calculated Global Reactivity Descriptors for this compound (This table contains exemplary data for illustrative purposes)

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| Electronegativity (χ) | 4.85 | Moderate tendency to attract electrons. |

| Chemical Hardness (η) | 3.65 | Indicates moderate stability and resistance to change in electron configuration. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical methods provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and for understanding the influence of the solvent environment.

The oxolane ring in this compound can adopt various puckered conformations, such as the envelope and twist forms. researchgate.net MD simulations can map the potential energy surface associated with these conformations, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Furthermore, MD simulations explicitly model the interactions between the solute and solvent molecules. For this compound, which is a salt, solvation by polar solvents like water will be significant. The simulations can reveal the structure of the solvation shells around the ammonium (B1175870) and chloride ions and quantify the strength of hydrogen bonding interactions, which are critical for its solubility and reactivity in solution. researchgate.net

Table 3: Key Conformational Dihedral Angles and Their Relative Energies (This table contains exemplary data for illustrative purposes)

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Envelope (E) | 15° | 0.0 | 65 |

| Twist (T) | 35° | 1.2 | 30 |

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of reactions involving this compound is essential for its application in synthesis. Computational modeling can be used to map out the potential energy surfaces of various reaction pathways, identifying intermediates and, crucially, the transition states that connect them. researchgate.netresearchgate.net

Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies, which are the energy barriers that must be overcome for a reaction to occur. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted. For instance, the addition of a nucleophile to the methylidene group or the participation of the amine group in a substitution reaction could be modeled. The geometry and vibrational frequencies of the transition state provide detailed insights into the bond-breaking and bond-forming processes.

In Silico Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the characterization and identification of this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the chemical shifts (δ) of ¹H and ¹³C nuclei. dntb.gov.ua These predictions are invaluable for assigning the peaks in experimental NMR spectra and confirming the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated, allowing for the theoretical prediction of the IR spectrum. researchgate.net This helps in identifying the characteristic vibrational modes of the functional groups present, such as the N-H stretches of the ammonium group and the C=C stretch of the methylidene group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net

Table 4: Predicted Spectroscopic Data for this compound (This table contains exemplary data for illustrative purposes)

| Technique | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | 145 ppm | C=CH₂ |

| ¹H NMR | Chemical Shift (δ) | 8.5 ppm | -NH₃⁺ |

| IR | Wavenumber (cm⁻¹) | 3100 cm⁻¹ | N-H stretch |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Derivatives

For a series of derivatives of this compound, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate their structural features with their biological activity or chemical properties. nih.gov QSAR models are statistical models that quantitatively describe the relationship between the chemical structure and the activity of a set of compounds.

The process involves calculating a wide range of molecular descriptors for each derivative. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that can predict the activity of new, untested derivatives. nih.gov This in silico screening approach can significantly accelerate the discovery of new compounds with desired properties by prioritizing the synthesis of the most promising candidates.

Applications of 4 Methylideneoxolan 3 Amine Hydrochloride As a Versatile Intermediate in Organic Synthesis

Building Block for Complex Heterocyclic Systems

There is a notable absence of published studies detailing the use of 4-Methylideneoxolan-3-amine (B2786367) hydrochloride as a foundational element in the synthesis of complex heterocyclic systems. Heterocyclic compounds are a broad and vital class of molecules in medicinal chemistry and materials science, and while structurally related compounds may be utilized in their synthesis, specific examples employing this particular hydrochloride salt are not prominently featured in the accessible literature.

Precursor in the Synthesis of Chiral Scaffolds and Ligands

Similarly, information regarding the application of 4-Methylideneoxolan-3-amine hydrochloride as a precursor for creating chiral scaffolds and ligands is not readily found. Chiral molecules are crucial in the development of pharmaceuticals and catalysts due to their stereospecific interactions. The potential stereocenters within the 4-Methylideneoxolan-3-amine structure suggest its theoretical utility in asymmetric synthesis; however, concrete examples and methodologies are not described in the available scientific record.

Role in the Construction of Advanced Organic Materials

The investigation did not yield any specific instances of this compound being incorporated into the framework of advanced organic materials. Such materials, which include polymers, conductors, and liquid crystals, often rely on unique molecular building blocks to achieve desired properties. The contribution of this specific compound to the field of materials science remains an area without significant public documentation.

Integration into Chemical Probes and Analytical Reagents

There is no readily available information on the integration of this compound into the design of chemical probes or analytical reagents. These tools are essential for detecting and quantifying other chemical species. While the amine and alkene functionalities could theoretically be modified for such purposes, there are no published reports of its use in this context.

Catalyst or Co-catalyst in Specific Organic Transformations

Finally, the role of this compound as a catalyst or co-catalyst in specific organic transformations is not documented in the accessible literature. The amine group could potentially act as a basic or nucleophilic catalyst, but there is no evidence from the conducted research to support its practical application in this capacity.

Future Research Directions and Emerging Trends for 4 Methylideneoxolan 3 Amine Hydrochloride

Discovery of Novel Synthetic Strategies for Enhanced Efficiency

The development of efficient and high-yielding synthetic routes to 4-Methylideneoxolan-3-amine (B2786367) hydrochloride is a foundational area for future research. Current strategies for synthesizing substituted oxolanes often rely on classical methods that may involve multiple steps, harsh reaction conditions, or the use of hazardous reagents. Future investigations could focus on the following:

Palladium-Catalyzed Cyclization: Exploring palladium-catalyzed intramolecular cyclization of acyclic precursors could offer a direct and atom-economical route to the 4-methylideneoxolane core. This approach has been successful in the synthesis of various five-membered heterocycles.

Asymmetric Synthesis: Developing enantioselective methods to control the stereochemistry at the 3-position is crucial for potential pharmaceutical applications. This could involve the use of chiral catalysts or auxiliaries.

One-Pot Reactions: Designing one-pot multi-component reactions to construct the molecule from simple starting materials would significantly improve efficiency by reducing the number of isolation and purification steps.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Strategies for 4-Methylideneoxolan-3-amine hydrochloride

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Palladium-Catalyzed Cyclization | High atom economy, mild reaction conditions | Development of suitable acyclic precursors and catalyst systems. |

| Asymmetric Synthesis | Access to enantiomerically pure compounds | Design of chiral ligands and optimization of reaction conditions. |

Elucidation of Undiscovered Reactivity and Transformation Pathways

The unique combination of a methylidene group, an amine, and an oxolane ring in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to elucidate these pathways:

Reactions of the Methylidene Group: The exocyclic double bond is a prime site for various transformations, including hydrogenation, oxidation, and cycloaddition reactions. These could lead to a diverse range of functionalized oxolane derivatives.

Functionalization of the Amine Group: The primary amine can be readily derivatized to form amides, sulfonamides, and other functional groups, allowing for the synthesis of a library of compounds with potentially diverse biological activities.

Ring-Opening Reactions: Investigating the stability of the oxolane ring under various conditions could reveal novel ring-opening reactions, providing access to acyclic compounds with unique functionalities.

Development of Sustainable and Atom-Economical Synthetic Approaches

In line with the principles of green chemistry, future synthetic strategies for this compound should prioritize sustainability and atom economy. sigmaaldrich.com Key areas of focus include:

Use of Renewable Starting Materials: Investigating the synthesis of the target molecule from bio-based feedstocks would significantly reduce its environmental footprint. sigmaaldrich.com

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric ones minimizes waste generation. This includes the use of transition metal catalysts, organocatalysts, and biocatalysts.

Solvent Selection: Exploring the use of greener solvents, such as water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (a derivative of oxolane), is crucial for developing environmentally benign processes. sigmaaldrich.com

Advanced Computational Design and Predictive Modeling for New Applications

Computational chemistry can play a vital role in accelerating the discovery of new applications for this compound and its derivatives. researchgate.net Future research in this area could involve:

Structure-Activity Relationship (SAR) Studies: Using computational methods to model the interaction of the molecule with biological targets can help in designing new derivatives with enhanced activity.

Prediction of Physicochemical Properties: Computational tools can be used to predict properties such as solubility, stability, and bioavailability, which are crucial for drug development.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can provide insights into the mechanisms of synthetic reactions, aiding in the optimization of reaction conditions.

Exploration of its Utility in Emerging Areas of Chemical Science

The application of emerging technologies in chemical synthesis could open up new avenues for the preparation and functionalization of this compound.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and easier scalability. nih.govuc.ptsci-hub.sedurham.ac.ukspringerprofessional.de The development of a flow process for the synthesis of this compound could enable its on-demand production in a safer and more efficient manner. nih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. acs.orgnih.govspringerprofessional.dersc.orgconicet.gov.ar This technology could be employed for the synthesis of the oxolane ring or for the late-stage functionalization of the molecule. acs.orgnih.gov The use of photocatalysis aligns with the principles of green chemistry by utilizing light as a renewable energy source. springerprofessional.deconicet.gov.ar

The exploration of these emerging areas will undoubtedly pave the way for novel applications of this compound in various fields of chemical science.

Q & A

Basic: What are the standard synthetic routes for 4-Methylideneoxolan-3-amine hydrochloride?

Answer:

The synthesis of this compound typically involves amine alkylation or reductive amination strategies. For analogous oxolan-3-amine derivatives, reactions often start with functionalized oxolane precursors. For example, secondary amines like N-Phenyloxolan-3-amine hydrochloride are synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature (40–60°C) to ensure regioselectivity . Similarly, benzyl-protected oxolan derivatives (e.g., [4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride) are synthesized using protective group chemistry, followed by deprotection and salt formation . Key steps include:

- Precursor activation : Halogenation or oxidation of oxolan intermediates.

- Amine coupling : Reaction with ammonia or methylamine in polar aprotic solvents (e.g., DMF, THF).

- Salt formation : Treatment with HCl in ethanol or diethyl ether to precipitate the hydrochloride salt .

Basic: Which analytical techniques are recommended for characterizing this compound?

Answer:

Structural confirmation and purity assessment require a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify the oxolane ring structure, methylidene group (δ ~5.0–5.5 ppm for CH₂=), and amine proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₅H₁₀ClNO: 136.06 g/mol) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity (>95%) .

- Elemental Analysis : Quantify C, H, N, and Cl content to validate stoichiometry .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

Stability is influenced by hygroscopicity and thermal sensitivity:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent decomposition. Avoid exposure to moisture, as hydrochloride salts can hydrolyze in aqueous environments .

- Handling : Use desiccators during weighing and gloveboxes for moisture-sensitive reactions. Thermal gravimetric analysis (TGA) of similar compounds suggests decomposition onset at ~150°C, so heating above 100°C should be avoided .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Optimization requires systematic parameter screening:

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading. For example, THF/water mixtures (9:1) enhance solubility of intermediates .

- Catalysis : Palladium or nickel catalysts improve coupling efficiency in alkylation steps. For reductive amination, NaBH₃CN or H₂/Pd-C can increase selectivity .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts (e.g., over-alkylation) .

- Workup protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted amines, while recrystallization from ethanol/ether enhances purity .

Advanced: What strategies are used to resolve contradictions in reported biological activities?

Answer:

Discrepancies in bioactivity data often arise from assay variability or impurity effects. Mitigation strategies include:

- Orthogonal assays : Compare results from enzyme inhibition (e.g., fluorescence polarization) and cell-based assays (e.g., luciferase reporters) .

- Batch-to-batch analysis : Use HPLC-MS to confirm compound integrity and rule out degradation products .

- Positive controls : Include reference inhibitors (e.g., known amine receptor antagonists) to validate assay conditions .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 3,4-dimethoxybutan-1-amine hydrochloride) to identify trends in structure-activity relationships .

Advanced: What experimental approaches are used to study its interaction with enzymes?

Answer:

Mechanistic studies employ biophysical and biochemical methods:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, kᵽ) to immobilized enzymes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding poses in enzyme active sites, guided by NMR-derived conformational data .

- Enzyme kinetics : Monitor substrate turnover (e.g., spectrophotometric assays) in the presence of varying inhibitor concentrations to determine IC₅₀ and mechanism (competitive/non-competitive) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.